
(S)-3-Amino-3,4-dihydroquinolin-1(2H)-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Amino-3,4-dihydroquinolin-1(2H)-ol hydrochloride is a chiral compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline core with an amino group and a hydroxyl group, making it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3,4-dihydroquinolin-1(2H)-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable quinoline precursor.
Reduction: The quinoline precursor undergoes reduction to form the dihydroquinoline intermediate.
Amination: The dihydroquinoline intermediate is then subjected to amination to introduce the amino group at the desired position.
Chirality Induction: The chiral center is introduced using chiral catalysts or chiral auxiliaries to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing heterogeneous or homogeneous catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3,4-dihydroquinolin-1(2H)-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its fully reduced form.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Condensation: The compound can participate in condensation reactions to form larger heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Condensation: Acid or base catalysts are used to facilitate condensation reactions.
Major Products
The major products formed from these reactions include:
Quinoline N-oxides: Formed through oxidation reactions.
Reduced Quinoline Derivatives: Obtained from reduction reactions.
Substituted Quinoline Derivatives: Resulting from substitution reactions.
Condensed Heterocycles: Formed through condensation reactions.
Scientific Research Applications
(S)-3-Amino-3,4-dihydroquinolin-1(2H)-ol hydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic activities such as anticancer, antiviral, and antibacterial agents.
Biological Studies: Employed in the study of enzyme inhibitors, receptor agonists, and antagonists.
Chemical Biology: Utilized in the development of chemical probes for studying biological pathways and mechanisms.
Material Science: Investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3,4-dihydroquinolin-1(2H)-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as:
Enzyme Inhibitor: Inhibiting the activity of enzymes by binding to their active sites.
Receptor Modulator: Modulating the activity of receptors by acting as an agonist or antagonist.
Signal Transduction Modulator: Affecting signal transduction pathways by interacting with key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-3,4-dihydroquinolin-1(2H)-ol hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities.
Quinoline: The parent compound with a wide range of derivatives and applications.
Quinoline N-oxides: Oxidized derivatives with distinct chemical and biological properties.
Uniqueness
(S)-3-Amino-3,4-dihydroquinolin-1(2H)-ol hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its enantiomer and other quinoline derivatives. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness.
Properties
IUPAC Name |
(3S)-1-hydroxy-3,4-dihydro-2H-quinolin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c10-8-5-7-3-1-2-4-9(7)11(12)6-8;/h1-4,8,12H,5-6,10H2;1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJKYFBQDSTZGJ-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C2=CC=CC=C21)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN(C2=CC=CC=C21)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
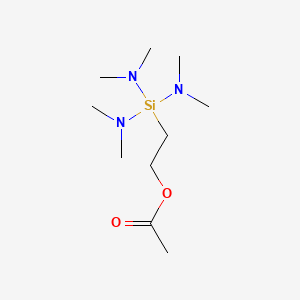
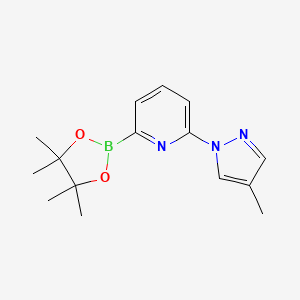
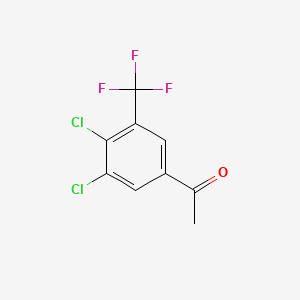
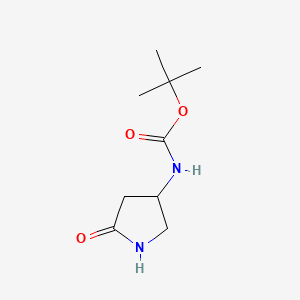
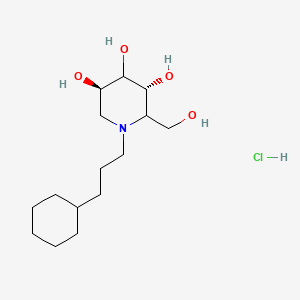
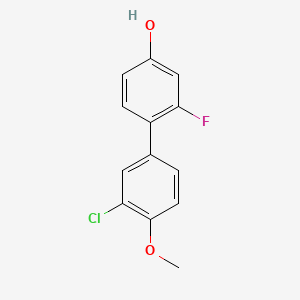
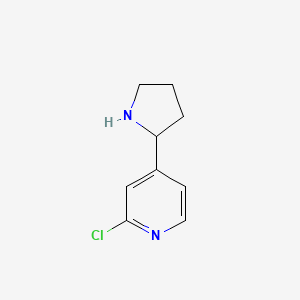
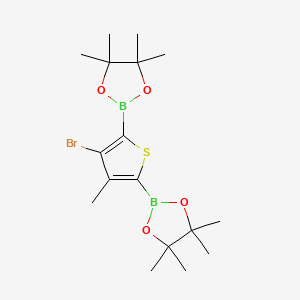
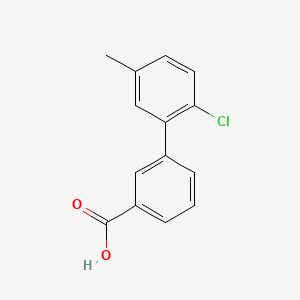
![1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine](/img/structure/B582364.png)
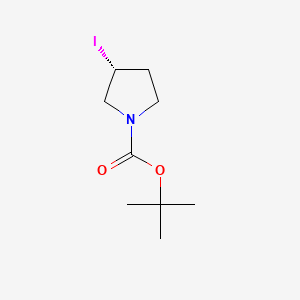
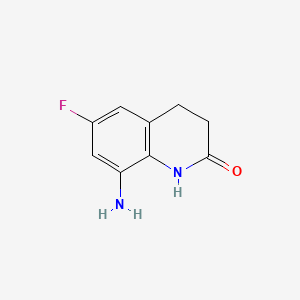
![3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582369.png)
![2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B582371.png)
